AA92593

Melanopsin OPN4 Opsinamide

AA92593 is a sulfonamide-based opsinamide and competitive melanopsin (OPN4) antagonist (Ki=10.6 nM) with validated in vivo efficacy. Select for mammalian models due to >900-fold selectivity over visual opsins. Avoid non-mammalian use. Well-characterized PK (rapid clearance) enables reversible modulation.

Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
Cat. No. B1663394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA92593
Synonyms1-(4-Methoxy-3-methyl-benzenesulfonyl)-piperidine
Molecular FormulaC13H19NO3S
Molecular Weight269.36 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC
InChIInChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3
InChIKeyHDTKLZINZGEPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AA92593 Compound Profile and Procurement Essentials


AA92593 is a sulfonamide-based opsinamide that functions as a selective, competitive antagonist of melanopsin (OPN4), a G protein-coupled receptor photopigment expressed in intrinsically photosensitive retinal ganglion cells (ipRGCs) [1]. Its chemical structure is defined as 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine (CAS 457961-34-1) . AA92593 is distinguished from other melanopsin antagonists by its unique binding footprint within the retinal-binding pocket, which confers a distinct selectivity profile across mammalian versus non-mammalian melanopsins and is supported by extensive in vivo pharmacokinetic and functional data [1].

Why Melanopsin Antagonists Like AA92593 Cannot Be Interchanged


While several melanopsin antagonists have been developed, simple substitution of one compound for another without understanding their quantitative differences in potency, species selectivity, and in vivo exposure can lead to experimental failure or misinterpretation. For example, the opsinamides AA92593, AA41612, and AE 51310 exhibit vastly different binding affinities (Ki values spanning from 0.096 nM to 16 nM), species-specific inhibition profiles (mammalian vs. non-mammalian melanopsins), and distinct pharmacokinetic properties that directly impact their utility in specific experimental models [1][2]. Furthermore, the competitive mechanism of these compounds against retinal binding means that experimental conditions, such as the presence of exogenous retinal or prior light exposure, can dramatically alter their apparent potency, making head-to-head comparisons essential for proper experimental design [1].

Quantitative Evidence for AA92593 Differentiation from Analogs


Comparative Potency of AA92593 vs. AA41612 in Mammalian Cell and Oocyte Assays

In direct head-to-head comparisons within the same study, AA92593 exhibits lower potency than AA41612 but provides a useful intermediate concentration range for specific experimental needs. In CHO cells expressing melanopsin (CHOOpn4), AA92593 showed an IC50 of 665 ± 9 nM, while AA41612 demonstrated an IC50 of 15.8 ± 1.8 nM [1]. This 42-fold difference in potency was consistent in Xenopus oocytes, where AA92593 had an IC50 of 190 nM compared to 20 nM for AA41612 [1].

Melanopsin OPN4 Opsinamide IC50 Calcium Flux Electrophysiology

Binding Affinity Comparison: AA92593 vs. AA41612 vs. AE 51310

Binding affinity studies reveal a wide spectrum of melanopsin antagonist potencies. In competition binding assays using [3H]2-AA41612 on CHOOpn4 cell membranes, AA92593 demonstrated a Ki of 10.6 ± 4.0 nM, while the unlabeled comparator AA41612 exhibited a Ki of 0.43 ± 0.05 nM [1]. In contrast, the melanopsin antagonist AE 51310 is reported to have a Ki of 0.096 nM for human OPN4 . This places AA92593 in an intermediate affinity range, approximately 25-fold less potent than AA41612 and over 100-fold less potent than AE 51310 in this assay system.

Radioligand Binding Ki Melanopsin Affinity GPCR

Mammalian Species Selectivity: AA92593 Inhibits Mammalian but Not Non-Mammalian Melanopsins

AA92593 exhibits a unique species selectivity profile that is not observed with other melanopsin antagonists. In cell-based assays, AA92593 effectively inhibited light-induced cellular responses of mammalian melanopsins (mouse and human), but completely failed to inhibit those of non-mammalian vertebrate and invertebrate melanopsins [1]. This specificity is attributed to five key amino acid residues (Phe-94, Ser-188, Trp-189, Leu-207, and Ser-269) that are conserved in mammalian melanopsins. Mutations at these residues in mammalian melanopsins reduced AA92593 efficacy, and conversely, introducing these residues into non-mammalian melanopsins conferred sensitivity to AA92593 [1].

Species Specificity Melanopsin AA92593 Mammalian Evolutionary Biology Cell-Based Assay

In Vivo Efficacy in Pupillary Light Reflex: Dose-Dependent Inhibition by AA92593

AA92593 demonstrates robust, dose-dependent inhibition of the melanopsin-mediated pupillary light reflex (PLR) in mice, a key functional readout of ipRGC activity. Intraperitoneal administration of AA92593 at 3 mg/kg reduced sustained pupillary constriction by 65%, and at 10 mg/kg, the reduction was 88% . The effect peaked at 1 hour post-injection and was reversible . This in vivo efficacy is supported by pharmacokinetic data showing that a 30 mg/kg IP dose yields retinal tissue concentrations of ~7.5 µM at 30 minutes, with >95% clearance within 2 hours [1].

In Vivo Pharmacology Pupillary Light Reflex AA92593 Melanopsin Dose-Response Mouse Model

Selectivity Profile: AA92593 Does Not Affect Rod/Cone Function or 74 Common Biological Targets

AA92593 demonstrates high selectivity for melanopsin over classical visual opsins and a broad panel of common drug targets. In functional assays, AA92593 did not inhibit rod- and cone-mediated electroretinogram (ERG) responses in mice, nor did it affect dark recovery of rod responses after saturating light pulses [1]. Radioligand binding assays against bovine retina rhodopsin showed no apparent affinity . Furthermore, at a concentration of 10 µM, AA92593 failed to inhibit radioligand binding to a panel of 74 receptors, ion channels, and enzymes . This selectivity profile contrasts with some less-characterized melanopsin antagonists where off-target activities may confound experimental interpretation.

Selectivity Off-Target Rhodopsin Cone Opsin GPCR Safety Pharmacology

Optimal Use Cases for AA92593 Based on Differentiating Evidence


Mammalian Circadian and Non-Image-Forming Vision Studies

Due to its specific inhibition of mammalian melanopsins and lack of activity on non-mammalian orthologs, AA92593 is ideally suited for probing melanopsin function in mouse, rat, and human cell models [1]. The compound's validated in vivo efficacy in suppressing the pupillary light reflex (65% at 3 mg/kg, 88% at 10 mg/kg) provides a reliable tool for behavioral studies of circadian photoentrainment, sleep regulation, and light aversion . Researchers should avoid using AA92593 in zebrafish or chicken models due to its demonstrated lack of efficacy on non-mammalian melanopsins [1].

In Vivo Studies Requiring Partial or Titratable Melanopsin Blockade

The intermediate potency of AA92593 (Ki = 10.6 nM, IC50 = 190-665 nM) and its dose-dependent in vivo effects make it an excellent choice for experiments requiring partial melanopsin inhibition [1]. Unlike the extremely high-affinity antagonist AE 51310 (Ki = 0.096 nM), which may saturate receptors even at low doses, AA92593 allows for more nuanced dose-response relationships . This is particularly valuable when studying physiological processes where complete melanopsin knockout may produce compensatory adaptations or where subtle modulation of ipRGC activity is desired [1].

Assays Requiring Preservation of Visual Phototransduction

AA92593 is a superior choice for experiments where maintaining normal rod and cone function is critical. The compound has been rigorously shown to have no effect on rod/cone-mediated ERG responses and does not inhibit rhodopsin or a panel of 74 common drug targets [1]. This selectivity ensures that observed phenotypes can be confidently attributed to melanopsin blockade rather than off-target effects on visual function, a key advantage for studies of light-induced behaviors, retinal physiology, and photophobia [1].

Acute Pharmacological Manipulation of ipRGCs with Defined Pharmacokinetics

The well-characterized pharmacokinetic profile of AA92593 in mice—retinal tissue levels of ~7.5 µM at 30 minutes post-IP injection and >95% clearance within 2 hours—enables precisely timed, reversible modulation of melanopsin signaling [1]. This temporal control is essential for experiments that require acute inhibition followed by recovery, such as studies of light adaptation, synaptic plasticity in ipRGC circuits, or the immediate effects of melanopsin blockade on hormone secretion (e.g., melatonin) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AA92593

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.